molecular formula C9H22Cl2N2O B6241267 1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride CAS No. 2375269-09-1

1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride

Cat. No. B6241267
CAS RN: 2375269-09-1
M. Wt: 245.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride” is a chemical compound with the CAS Number: 2375269-09-1 . It has a molecular weight of 245.19 and its IUPAC name is 1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2O.2ClH/c1-8(12)7-9(10)3-2-5-11-6-4-9;;/h8,11-12H,2-7,10H2,1H3;2*1H . This indicates that the compound contains 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride” are not available, it’s worth noting that similar compounds can undergo various reactions. For example, alcohols can be oxidized to form aldehydes, ketones, and carboxylic acids .


Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride involves the reaction of 4-aminocaprolactam with epichlorohydrin to form 1-(4-chloro-2-oxoazepan-4-yl)propan-2-ol, which is then reacted with ammonia to form 1-(4-aminoazepan-4-yl)propan-2-ol. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-aminocaprolactam", "Epichlorohydrin", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "4-aminocaprolactam is reacted with epichlorohydrin in the presence of a base catalyst to form 1-(4-chloro-2-oxoazepan-4-yl)propan-2-ol.", "1-(4-chloro-2-oxoazepan-4-yl)propan-2-ol is then reacted with ammonia in the presence of a reducing agent to form 1-(4-aminoazepan-4-yl)propan-2-ol.", "Finally, hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of 1-(4-aminoazepan-4-yl)propan-2-ol." ] }

CAS RN

2375269-09-1

Product Name

1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride

Molecular Formula

C9H22Cl2N2O

Molecular Weight

245.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.